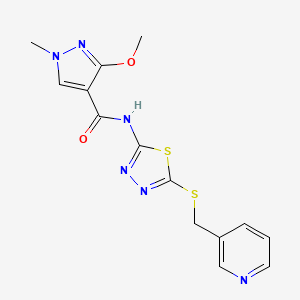
3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methoxy-1-methyl-N-(5-((pyridin-3-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N6O2S2 and its molecular weight is 362.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives, including a compound similar to the one , highlighting their antimicrobial activities. They employed techniques like IR, 1H NMR, and mass spectroscopy for characterizing the synthesized compounds (Rathod & Solanki, 2018).
Novel Heterocyclic Compounds
- Kumar and Mashelker (2007) synthesized novel oxadiazole heterocyclic compounds containing a pyranopyridine moiety, exploring their potential for hypertensive activity. This study exemplifies the diverse applications of compounds with structures similar to the one (Kumar & Mashelker, 2007).
Potential Anti-Inflammatory Agents
- Moloney (2001) synthesized a compound related to the one as part of research targeting novel molecules for potential anti-inflammatory applications (Moloney, 2001).
Auxin Activities and Antiblastic Properties
- Yue et al. (2010) synthesized compounds connected by an amido bond between pyrazole and 1,3,4-thiadiazole, examining their auxin activities and antiblastic properties to wheat gemma (Yue et al., 2010).
Tuberculosis Treatment
- Abdelall (2014) reported the synthesis of thiadiazole and other heterocycles using a similar compound as a starting material, with a focus on potential applications in tuberculosis treatment (Abdelall, 2014).
Antimycobacterial Activity
- Gezginci, Martin, and Franzblau (1998) synthesized pyridines and pyrazines substituted with oxadiazoles and thiadiazoles, examining their activity against Mycobacterium tuberculosis. This study highlights the antimycobacterial potential of such compounds (Gezginci, Martin, & Franzblau, 1998).
Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase
- Degorce et al. (2016) discovered a series of 3-quinoline carboxamides as inhibitors of ATM kinase, showing the relevance of such structures in kinase inhibition (Degorce et al., 2016).
properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-20-7-10(12(19-20)22-2)11(21)16-13-17-18-14(24-13)23-8-9-4-3-5-15-6-9/h3-7H,8H2,1-2H3,(H,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANNPDCVDZEOKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

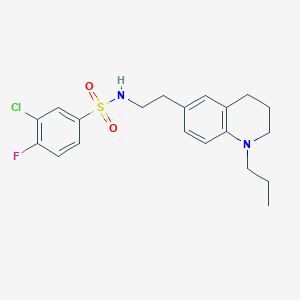

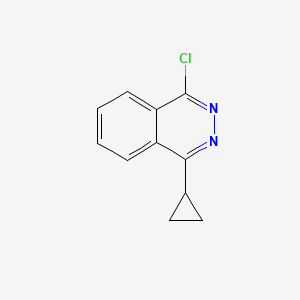
![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)
![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
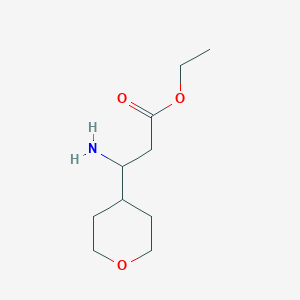
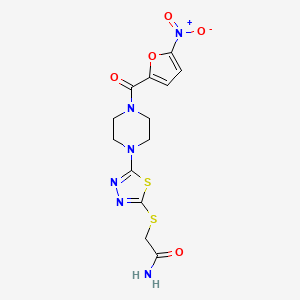
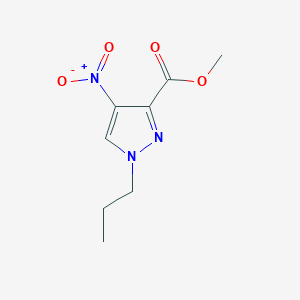
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)
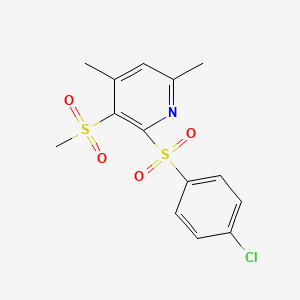
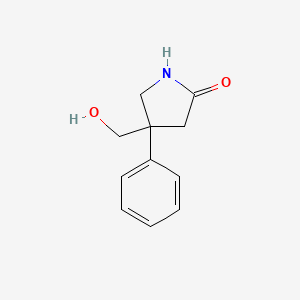
![3-((Benzyloxy)methyl)-1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidine](/img/structure/B2579867.png)